3-(1-Benzofuran-3-yl)pyrrolidine

描述

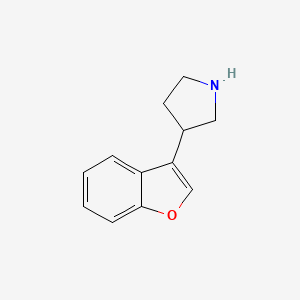

3-(1-Benzofuran-3-yl)pyrrolidine is a heterocyclic compound that combines the structural features of benzofuran and pyrrolidine Benzofuran is known for its presence in various natural products and its significant biological activities, while pyrrolidine is a versatile scaffold in medicinal chemistry

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzofuran-3-yl)pyrrolidine typically involves the construction of the benzofuran ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For example, benzofuran can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran derivatives . The pyrrolidine ring can be introduced through various synthetic strategies, including the functionalization of preformed pyrrolidine rings .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications. The use of microwave-assisted synthesis and other advanced techniques can enhance the efficiency and yield of the production process .

化学反应分析

1,3-Dipolar Cycloaddition with Azomethine Ylides

The [3 + 2] cycloaddition between aurones (benzofuran-3(2H)-one derivatives) and azomethine ylides is a cornerstone for synthesizing 3-(1-benzofuran-3-yl)pyrrolidine frameworks.

Catalytic Systems and Outcomes

Mechanistic Highlights :

-

Bifunctional catalysis : Ionic liquids activate both the aurone (via imidazolium cations) and the ylide (via butyric anions), enabling simultaneous nucleophilic and electrophilic activation .

-

Stereochemical control : Quinine-derived catalysts induce asymmetric induction during cycloaddition, forming spiro quaternary stereocenters .

Dinuclear Zinc-Catalyzed Enantioselective Cycloaddition

Chiral dinuclear zinc complexes enable the synthesis of spiro[benzofuran-pyrrolidine] derivatives via domino Michael/Mannich reactions.

Reaction Parameters

| Substrates | Catalyst System | Product 57 Characteristics | Enantiomeric Excess (ee) |

|---|---|---|---|

| Aurone 1 + Ketimines 52 | Dinuclear Zn complex 51 | Spiro[benzofuran-pyrrolidine] derivatives | >90% |

Key Steps :

-

Deprotonation : Dinuclear zinc activates the ketimine, forming an azomethine ylide intermediate 53 .

-

Coordination : Aurone binds to both Zn centers, enabling a stereoselective Michael addition .

-

Cyclization : Intramolecular Mannich reaction completes the spirocycle .

Thiourea-Catalyzed Bispirocyclization

Bispiro[benzofuran-oxindole-pyrrolidine] cores are synthesized via thiourea-mediated 1,3-dipolar cycloaddition, achieving near-perfect enantioselectivity.

Optimized Conditions

-

Catalyst : Thiourea 114 (1 mol%)

-

Solvent : 1,2-Dichloroethane

-

Yield : 99%

-

ee : >99%

Transition State : X-ray crystallography supports a stepwise mechanism involving Michael addition followed by Mannich cyclization, with the thiourea stabilizing the intermediate via hydrogen bonding .

Organocatalytic Cascade Reactions

Quinine-derived tertiary amino-squaramide catalysts enable the synthesis of 3,2′-pyrrolidinyl bispirooxindoles via Michael addition/cyclization cascades.

Performance Metrics

| Substrates | Catalyst 111 | Diastereoselectivity | ee |

|---|---|---|---|

| Aurone 1 + Oxindoles 112 | Squaramide | Single diastereomer | >90% |

Advantage : This method constructs three contiguous stereocenters in one pot, demonstrating synthetic efficiency .

Iodine-Promoted Domino Reactions

Aurones and amidines undergo iodine-mediated Michael addition, iodination, and cyclization to yield 1,2,4-trisubstituted imidazoles.

Reaction Pathway

-

Michael Addition : Amidines 118 attack aurone 1 .

-

Iodination : Electrophilic iodine facilitates cyclization.

-

Aromatization : Spiro ring opening generates the final imidazole .

Yield Range : 45–78%

Catalyst-Free Syntheses

Under basic conditions, aurones react with nitro epoxides or benzaldehydes to form benzofuran-pyrrolidine hybrids without metal catalysts.

Example

| Substrates | Conditions | Product 110 Yield |

|---|---|---|

| Aurone 1 + Nitro epoxides 109 | K₂CO₃, DMF, 80°C | 33–84% |

Mechanism : Deprotonation initiates epoxide ring opening, followed by intramolecular cyclization .

Computational Insights

DFT studies reveal that DMAP-mediated annulations proceed via thermodynamically favorable pathways (ΔG = −31 kcal/mol for intramolecular Michael addition) . Transition states involving hydrogen-bonding networks explain the high stereoselectivity in thiourea-catalyzed reactions .

Biological Relevance

While not directly covered in the search results, related benzofuran-pyrrolidine hybrids exhibit antitubercular activity (64–65% chorismate mutase inhibition) , highlighting potential applications.

科学研究应用

Anticancer Properties

The benzofuran moiety is associated with various anticancer activities. Compounds similar to 3-(1-Benzofuran-3-yl)pyrrolidine have been evaluated for their ability to inhibit cancer cell proliferation. For instance, benzofuran derivatives have shown promising results against several cancer cell lines, including pancreatic cancer, where they act as potent inhibitors of glycogen synthase kinase 3 beta (GSK-3β), a key regulator in cancer cell survival and proliferation .

| Compound | Target Cancer Type | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| Compound 5 | Pancreatic Cancer | GSK-3β Inhibition | 0.5 - 1.0 |

| Compound 6 | Breast Cancer | Cell Cycle Arrest | 0.8 - 2.0 |

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics. The structure of this compound suggests potential efficacy against bacterial and fungal infections due to its ability to disrupt microbial cell membranes .

Anticonvulsant Effects

Recent studies have highlighted the anticonvulsant potential of pyrrolidine derivatives. Compounds structurally related to this compound have been tested in models of epilepsy, demonstrating efficacy in reducing seizure frequency and severity . This makes it a candidate for further development as an antiepileptic drug.

| Model Used | Compound Tested | Efficacy |

|---|---|---|

| Maximal Electroshock (MES) | Compound A | Significant Reduction |

| Subcutaneous Pentylenetetrazole (scPTZ) | Compound B | Moderate Efficacy |

Antiviral Applications

The antiviral properties of benzofuran derivatives have been explored extensively, particularly against viruses such as Hepatitis C and HIV. The unique structure of this compound may enhance its antiviral activity through mechanisms that inhibit viral replication or entry into host cells .

Material Science

Beyond biological applications, this compound can be utilized in material science for developing new materials with specific properties such as conductivity and fluorescence. The versatility of the pyrrolidine scaffold allows for modifications that can tailor the material properties for electronic applications.

Case Study 1: Anticancer Activity

A study investigated the effects of a series of benzofuran derivatives on breast cancer cell lines (MCF7). The results indicated that certain derivatives exhibited IC50 values ranging from 0.5 to 10 µM, highlighting the potential of these compounds in anticancer therapy .

Case Study 2: Antimicrobial Efficacy

In a recent investigation, derivatives of benzofuran were synthesized and tested against various bacterial strains. The results showed significant antibacterial activity with minimum inhibitory concentrations (MICs) below 10 µg/mL for several compounds, suggesting strong potential for therapeutic use .

作用机制

The mechanism of action of 3-(1-Benzofuran-3-yl)pyrrolidine is not well-documented. the biological activities of benzofuran derivatives suggest that the compound may interact with various molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit specific enzymes and receptors, leading to their biological effects . The pyrrolidine moiety may also contribute to the compound’s activity by enhancing its binding affinity to target proteins .

相似化合物的比较

Similar Compounds

Similar compounds to 3-(1-Benzofuran-3-yl)pyrrolidine include other benzofuran derivatives and pyrrolidine-containing compounds. Examples include:

Benzofuran derivatives: Compounds with similar benzofuran structures, such as 2-benzofuranmethanol and 5-methylbenzofuran.

Pyrrolidine-containing compounds: Compounds with pyrrolidine rings, such as pyrrolidine-2,5-dione and pyrrolizines.

Uniqueness

The uniqueness of this compound lies in the combination of the benzofuran and pyrrolidine moieties, which imparts distinct chemical and biological properties. This combination allows for the exploration of new chemical space and the development of compounds with unique activities and applications .

生物活性

3-(1-Benzofuran-3-yl)pyrrolidine is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring attached to a benzofuran moiety. Its chemical structure can be represented as follows:

- Chemical Formula : CHN

- Molecular Weight : 173.21 g/mol

The presence of both the benzofuran and pyrrolidine rings is significant, as these structures are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that compounds containing benzofuran exhibit significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | HePG2 (liver cancer) | 12.61 |

| This compound | MCF-7 (breast cancer) | 19.92 |

These findings suggest that the compound may inhibit tumor growth through mechanisms that involve apoptosis and cell cycle arrest .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. A study demonstrated that derivatives of pyrrolidine could provide protection against neurotoxicity in models of neurodegenerative diseases. The mechanism is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and neurodegeneration.

- Receptor Interaction : It could interact with neurotransmitter receptors, influencing signaling pathways related to neuroprotection.

- Antioxidant Activity : The benzofuran moiety is known for its antioxidant properties, which may help mitigate oxidative damage in cells .

Study on Anticancer Activity

A pivotal study evaluated the anticancer effects of various benzofuran derivatives, including this compound, against multiple cancer cell lines. The results indicated that this compound exhibited potent cytotoxicity, particularly in liver and breast cancer cells, supporting its potential as a therapeutic agent .

Neuroprotective Study

Another investigation focused on the neuroprotective properties of pyrrolidine derivatives in animal models. The study found that treatment with this compound significantly reduced markers of neuronal injury and improved behavioral outcomes in models of induced neurotoxicity .

属性

IUPAC Name |

3-(1-benzofuran-3-yl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-4-12-10(3-1)11(8-14-12)9-5-6-13-7-9/h1-4,8-9,13H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYGNRRQDKUVHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=COC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。